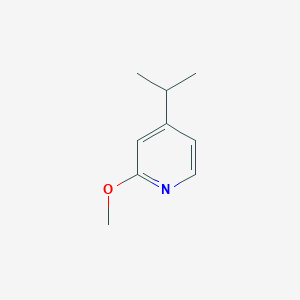

4-Isopropyl-2-methoxypyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Isopropyl-2-methoxypyridine is a chemical compound with the CAS Number: 1370633-62-7 . It has a molecular weight of 151.21 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H13NO . The Inchi Code for this compound is 1S/C9H13NO/c1-7(2)8-4-5-10-9(6-8)11-3/h4-7H,1-3H3 .Physical And Chemical Properties Analysis

This compound is a compound that should be stored in a refrigerated environment .Aplicaciones Científicas De Investigación

Polymer Synthesis and Degradation The synthesis and ring-opening polymerization (ROP) of O-carboxyanhydride (OCA) monomers derived from L-malic acid have been studied, where 4-methoxypyridine was found to be an effective catalyst. This leads to the production of hydrophilic poly(α-malic acid) that fully degrades in aqueous solution within 7 days, indicating potential in biodegradable polymer applications (Pounder et al., 2011).

Adsorption Studies and Nanoparticle Stabilization 4-Methoxypyridine has been demonstrated as effective in creating stable colloidal solutions of gold nanoparticles. Its adsorption behavior on gold surfaces was investigated, showing potential for applications in nanoparticle stabilization and surface chemistry studies (Lange et al., 2011).

Chemical Synthesis and Modification A study explored the chemoselective demethylation of various methoxypyridine derivatives, including 4-methoxypyridine. This process is crucial for the efficient synthesis of substances like the antiulcer agent omeprazole, indicating its role in pharmaceutical synthesis (Makino et al., 2019).

Coordination Chemistry and Material Science Research on cobalt(II) isothiocyanato complexes with 4-methoxypyridine as a co-ligand has been conducted. These studies are significant for understanding complex geometries and the behavior of coordination polymers, which have applications in material science and inorganic chemistry (Mautner et al., 2018).

Ligand Behavior in Organometallic Chemistry Investigations into the adsorption of 4-methoxypyridine on Au(111) surfaces have been carried out to determine its suitability for stabilizing gold nanoparticles. Such studies are crucial for developing new materials in nanotechnology and catalysis (Unni et al., 2015).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that pyridine derivatives can participate in various chemical reactions, such as suzuki–miyaura cross-coupling . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, leading to the formation of new carbon-carbon bonds .

Biochemical Pathways

Pyridine derivatives are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), and its reduced form NADH . Therefore, it is possible that 4-Isopropyl-2-methoxypyridine may influence these pathways.

Action Environment

The success of suzuki–miyaura cross-coupling, a reaction in which pyridine derivatives can participate, is attributed to its mild and functional group tolerant reaction conditions, and the environmentally benign nature of the organoboron reagents used .

Propiedades

IUPAC Name |

2-methoxy-4-propan-2-ylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)8-4-5-10-9(6-8)11-3/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZCSVQVJUMZBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Fluorophenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2469249.png)

![4-[(4-Methoxyphenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline](/img/structure/B2469255.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B2469258.png)

![3-(3,4-Dichlorophenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2469264.png)

![2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine Hydrochloride](/img/structure/B2469265.png)

![1-[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2469268.png)